molecular formula C19H17NO6S2 B2871758 Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate CAS No. 932520-20-2

Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate

Cat. No. B2871758
M. Wt: 419.47
InChI Key: UUGQJKCUEVCNJR-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,4-benzodioxan . It contains a 1,4-benzodioxan ring, which is a cyclic ether with a 1,4-ether linkage. The compound also contains a sulfonyl group attached to a benzothiophene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was reported . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a 1,4-benzodioxan ring, a sulfonyl group, and a benzothiophene ring. The exact 3D structure would need to be determined experimentally or calculated using computational chemistry methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis Techniques and Schiff Bases Development : Research has been conducted on the synthesis of benzothiophene derivatives, showcasing methods to derive compounds with potential antimicrobial and anti-inflammatory properties. For example, ethyl benzothiophene carboxylate derivatives have been synthesized and converted into Schiff bases, indicating promising biological activity (Narayana et al., 2006). This illustrates a foundational approach to creating compounds that may share mechanistic or structural similarities with Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate, highlighting the versatility of benzothiophene carboxylates in medicinal chemistry.

Complex Formation and Physicochemical Properties : Studies have also delved into the physicochemical characteristics and complex formation capabilities of benzothiophene derivatives. Investigations into their acid-base properties, solubility, chemical stability, and the ability to form complexes with metals such as Cu(II), Co(II), and Ni(II) have been reported. This research provides insights into the structural attributes and reactivity that could be relevant for similar compounds, including Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate (Chekanova et al., 2014).

Biological Activity

Antimicrobial and Anti-inflammatory Potential : The antibacterial, antifungal, and anti-inflammatory activities of benzothiophene derivatives have been a subject of study. Compounds synthesized from ethyl benzothiophene carboxylates have been screened for such biological activities, revealing some compounds with notable efficacy. This suggests that derivatives of benzothiophene, possibly including Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate, could be valuable in developing new antimicrobial and anti-inflammatory agents (Narayana et al., 2006).

Docking Studies and Antimicrobial Evaluation : Further research into benzothiophene carboxylates includes computational docking studies and evaluations of antimicrobial activity. This demonstrates the compound's interactions at the molecular level and assesses their potential as antimicrobial agents, providing a framework for understanding how Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate might interact with biological targets (Spoorthy et al., 2021).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. It could also be interesting to investigate its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-2-24-19(21)17-18(13-5-3-4-6-16(13)27-17)28(22,23)20-12-7-8-14-15(11-12)26-10-9-25-14/h3-8,11,20H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGQJKCUEVCNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate

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